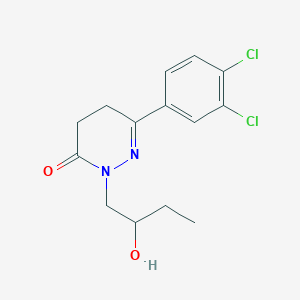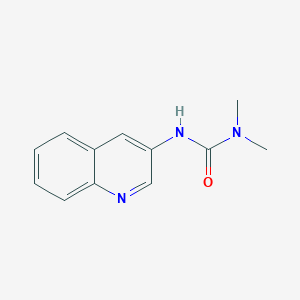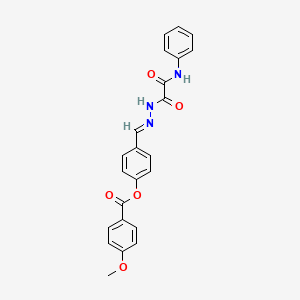
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-hydroxybutylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the pyridazinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield a ketone derivative, while substitution could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone would depend on its specific biological target. Generally, pyridazinones can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone: Lacks the hydroxybutyl group.
6-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-4,5-dihydro-3(2H)-pyridazinone: Has a shorter hydroxyalkyl chain.
Uniqueness
The presence of the 2-hydroxybutyl group in 6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydro-3(2H)-pyridazinone may confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C14H16Cl2N2O2 |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
6-(3,4-dichlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-2-10(19)8-18-14(20)6-5-13(17-18)9-3-4-11(15)12(16)7-9/h3-4,7,10,19H,2,5-6,8H2,1H3 |
Clave InChI |
VBILOBCTNPKQRE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1C(=O)CCC(=N1)C2=CC(=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)








![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)



